(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid
Overview
Description
Typically, a compound’s description includes its common name, systematic IUPAC name, and structural formula. It may also include its appearance, odor, and taste if applicable.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo.Scientific Research Applications
Peptide Research
Computational peptidology has leveraged the properties of similar antifungal tripeptides for studying their molecular properties and structures. By applying conceptual density functional theory, researchers have been able to predict reactivity descriptors, molecular active sites, and bioactivity scores, which is significant in the drug design process (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis Techniques
Various synthesis techniques have been developed to create similar complex amino acids. For example, specific amino acids have been stereoselectively prepared from other compounds, contributing to the understanding of their chemical structures and potential applications (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).
Novel Synthon Creation
The synthesis of novel synthons, like 2H-azirin-3-amine, demonstrates the potential for developing new peptide structures and applications. Such advancements could be crucial for the synthesis of complex molecules like the one (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).
Chiral Amino Acids
Research on the asymmetric synthesis of unusual amino acids and their isomers contributes to understanding the stereochemistry and potential applications of such complex molecules. These studies are key to exploring the three-dimensional topographic control of peptide structures (Dharanipragada et al., 1992).
Crystallography and Molecular Structure
Crystal structure determination of similar amino acids aids in understanding their stereochemistry and physical properties, which is essential for their application in scientific research (Nakamura et al., 1976).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves predicting or proposing future research directions or applications for the compound based on its properties and uses.
properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N10O12S/c1-19(2)17-27(47-35(56)25(43)18-29(44)54)37(58)49-31(21(5)6)41(62)52-15-12-13-28(52)38(59)46-26(14-16-65-11)36(57)48-30(20(3)4)39(60)45-23(9)34(55)51-33(24(10)53)40(61)50-32(22(7)8)42(63)64/h19-28,30-33,53H,12-18,43H2,1-11H3,(H2,44,54)(H,45,60)(H,46,59)(H,47,56)(H,48,57)(H,49,58)(H,50,61)(H,51,55)(H,63,64)/t23-,24+,25-,26-,27-,28-,30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLATZWLQXKRHY-JJURSQSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N10O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10306666 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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